molecular formula C8H16O3 B179075 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- CAS No. 13752-97-1

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

Cat. No. B179075
CAS RN: 13752-97-1
M. Wt: 160.21 g/mol
InChI Key: YTTILRPAYBZIKQ-UHFFFAOYSA-N
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Description

“1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” is a chemical compound with the molecular formula C8H16O3 . It is also known by other names such as “Allyl diethylene glycol methyl ether” and "Diethylene glycol allyl methyl ether" .


Molecular Structure Analysis

The molecular structure of “1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” consists of 8 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 160.211 Da and the monoisotopic mass is 160.109940 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” include an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da . Unfortunately, specific details such as boiling point, melting point, and density were not found in the sources I accessed.

Scientific Research Applications

Polymer Electrolytes

  • Conductive Polymers : A study by Hooper et al. (1999) explored a polysiloxane polymer with ethylene oxide side chains, including 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, demonstrating its high conductivity and potential as a solid-state polymer electrolyte. This polymer showed promising thermal properties and conductivity, highlighting its potential in various applications, such as in batteries or electronics (Hooper et al., 1999).

Lithium-Ion Batteries

  • Electrolyte Solvents : Amine et al. (2006) synthesized novel silane compounds, including 1-Propene derivatives, as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules effectively dissolved various lithium salts and showed excellent stability and conductivity, indicating their significant potential in enhancing lithium-ion battery performance (Amine et al., 2006).

Dye-Sensitized Solar Cells

  • Solar Energy Conversion : Liu et al. (2008) investigated the use of 3,4-Ethylenedioxythiophene and bis[2-(2-methoxyethoxy)ethoxy]thiophene bridged donor-acceptor molecules, including 1-Propene derivatives, for dye-sensitized solar cells. Their study achieved a notable solar-to-energy conversion efficiency, underscoring the potential of these compounds in solar energy applications (Liu et al., 2008).

Polymer Synthesis and Copolymerization

  • Synthesis of Novel Copolymers : Kharas et al. (2016) explored the synthesis of novel copolymers using trisubstituted ethylenes, including oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, where 1-Propene derivatives were used. Their study highlighted the potential of these compounds in creating diverse polymer structures with varying properties, suitable for a wide range of applications (Kharas et al., 2016).

High-Voltage Lithium-Ion Batteries

  • High-Voltage Battery Electrolytes : Qin et al. (2013) synthesized oligo(ethylene oxide)-functionalized trialkoxysilanes for use in high-voltage lithium-ion batteries. Their research found that compounds such as [3-(2-(2-methoxyethoxy)ethoxy)-propyl]triethoxysilane exhibited excellent ionic conductivity and electrochemical stability, making them suitable as electrolyte solvents in high-voltage lithium-ion batteries (Qin et al., 2013).

Safety and Hazards

The safety data sheet for “1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-” indicates that it is combustible and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-4-10-7-8-11-6-5-9-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTILRPAYBZIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338220
Record name 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-

CAS RN

13752-97-1
Record name 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,700 mls of dried peroxide free tetrahydrofuran, available from Fisher Scientific Company, 15 Jet View Drive, P.O. Box 8740, Rochester, NY 14624 and 158.7 g potassium metal, available from Fisher Scientific, are charged under dry nitrogen into a 5,000 ml three-neck round bottom flask equipped with mechanical stirrer. The solution is chilled to 10° C., using an icewater bath and 494 ml of diethylene glycol monomethyl ether, available from Chemical Samples Company, 4692 Kenny Road, Columbus, OH 43221, is added dropwise. The potassium metal reacts within 24 hours at which time 350 mls of allyl chloride available from Aldrich, 159 Forest Street, Metuchen, NJ 08840, is added dropwise at such a rate to maintain a gentle reflux. After the reaction is allowed to continue overnight, one liter of distilled water is added to the reaction vessel to dissolve the precipitated salts. The tetrahydrofuran layer is washed three times with a salt water solution (270 g NaCl to 1 liter H2O) to remove excess alcohol. The tetrahydrofuran is removed with a water aspirator and the product is distilled at reduced pressure. 410 g of diethylene glycol allyl methyl ether is obtained (b.p. 109° C./30 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
158.7 g
Type
reactant
Reaction Step Two
Quantity
494 mL
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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